molecular formula C14H11BrN2O2 B3857144 4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide

4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide

Cat. No.: B3857144
M. Wt: 319.15 g/mol
InChI Key: UCRIWYPMZDZCQJ-JWWOBIEHSA-N
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Description

4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom attached to a benzene ring, a furan ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzohydrazide and 3-(furan-2-yl)prop-2-enal.

    Condensation Reaction: The 4-bromobenzohydrazide is reacted with 3-(furan-2-yl)prop-2-enal in the presence of an acid catalyst, such as acetic acid, under reflux conditions. This reaction leads to the formation of the desired hydrazone compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(1Z,2E)-3-(thiophen-2-yl)prop-2-en-1-ylidene]benzohydrazide
  • 4-bromo-N’-[(1Z,2E)-3-(pyridin-2-yl)prop-2-en-1-ylidene]benzohydrazide
  • 4-bromo-N’-[(1Z,2E)-3-(phenyl)prop-2-en-1-ylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-5-11(6-8-12)14(18)17-16-9-1-3-13-4-2-10-19-13/h1-10H,(H,17,18)/b3-1+,16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRIWYPMZDZCQJ-JWWOBIEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
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4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
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4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
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4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
Reactant of Route 5
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4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
Reactant of Route 6
4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide

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